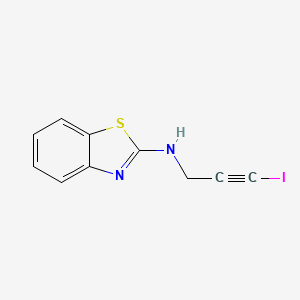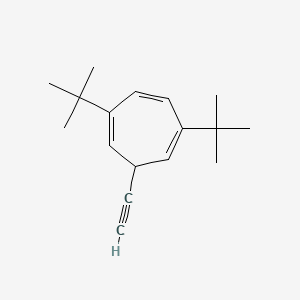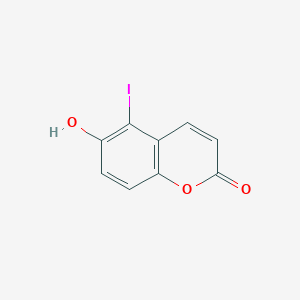
2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its two methoxy groups and two phenylethenyl groups attached to the dioxane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One possible route could involve the reaction of 2,5-dimethoxy-1,4-dioxane with phenylacetylene in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, would need to be optimized to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction routes as in the laboratory. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions might involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: The compound might be studied for its biological activity or interactions with biological molecules.
Medicine: Potential medicinal properties could be explored, such as its effects on specific biological pathways.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism by which 2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-1,4-dioxane: Lacks the phenylethenyl groups.
2,5-Diphenyl-1,4-dioxane: Lacks the methoxy groups.
1,4-Dioxane: The parent compound without any substituents.
Uniqueness
2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane is unique due to the presence of both methoxy and phenylethenyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct properties compared to similar compounds.
Propiedades
| 92720-85-9 | |
Fórmula molecular |
C22H24O4 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2,5-dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane |
InChI |
InChI=1S/C22H24O4/c1-23-21(15-13-19-9-5-3-6-10-19)17-26-22(24-2,18-25-21)16-14-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3 |
Clave InChI |
BGJIVKAFOVRNNS-UHFFFAOYSA-N |
SMILES canónico |
COC1(COC(CO1)(C=CC2=CC=CC=C2)OC)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








